molecular formula C13H20N2O3 B12229301 [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine

Cat. No.: B12229301
M. Wt: 252.31 g/mol
InChI Key: YUOOTQKKOCOPSJ-UHFFFAOYSA-N
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Description

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine is a complex organic compound that features a unique combination of cyclopropyl, oxazole, and dioxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the cyclopropyl group and the dioxane moiety. The final step involves the formation of the methylamine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine

InChI

InChI=1S/C13H20N2O3/c1-15(8-12-9-16-4-5-17-12)7-11-6-13(18-14-11)10-2-3-10/h6,10,12H,2-5,7-9H2,1H3

InChI Key

YUOOTQKKOCOPSJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)CC2=NOC(=C2)C3CC3

Origin of Product

United States

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